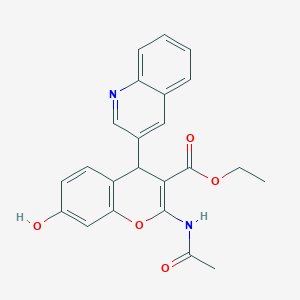
Ethyl 2-(acetylamino)-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HFI-437 is a potent, non-peptidic inhibitor of insulin-regulated aminopeptidase (IRAP) with a Ki of 20 nM. It functions as a cognitive enhancer and has been studied for its potential therapeutic applications in memory disorders and neurodegenerative diseases .
Vorbereitungsmethoden
The synthesis of HFI-437 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of key intermediates and their subsequent functionalization .
Analyse Chemischer Reaktionen
HFI-437 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: HFI-437 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Wissenschaftliche Forschungsanwendungen
HFI-437 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of IRAP and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cognitive functions and memory enhancement.
Medicine: Explored for its potential therapeutic applications in treating memory disorders, neurodegenerative diseases, and other cognitive impairments.
Industry: Utilized in the development of new drugs targeting IRAP and related pathways
Wirkmechanismus
HFI-437 exerts its effects by inhibiting insulin-regulated aminopeptidase (IRAP). IRAP is a type II transmembrane zinc protease that plays a role in regulating oxytocin levels, glucose uptake, and antigen cross-presentation. By inhibiting IRAP, HFI-437 enhances cognitive functions and memory. The molecular targets and pathways involved include the modulation of oxytocin and vasopressin levels, as well as the regulation of glucose transporter type 4 (GLUT4) trafficking .
Vergleich Mit ähnlichen Verbindungen
HFI-437 is unique compared to other IRAP inhibitors due to its non-peptidic nature and high potency. Similar compounds include:
HFI-419: Another potent IRAP inhibitor with similar cognitive-enhancing effects.
HFI-435: Exhibits similar inhibitory activity against IRAP.
Angiotensin IV (AngIV): A peptide-based IRAP inhibitor with different structural properties
HFI-437 stands out due to its non-peptidic structure, which offers advantages in terms of stability and bioavailability.
Eigenschaften
Molekularformel |
C23H20N2O5 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
ethyl 2-acetamido-7-hydroxy-4-quinolin-3-yl-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H20N2O5/c1-3-29-23(28)21-20(15-10-14-6-4-5-7-18(14)24-12-15)17-9-8-16(27)11-19(17)30-22(21)25-13(2)26/h4-12,20,27H,3H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
YOODOXUTKZODHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC4=CC=CC=C4N=C3)C=CC(=C2)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


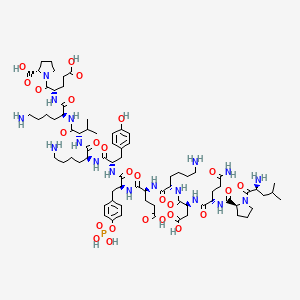
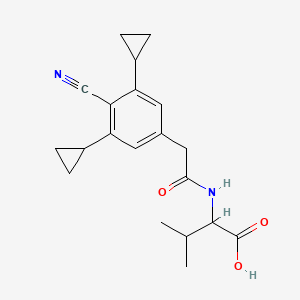
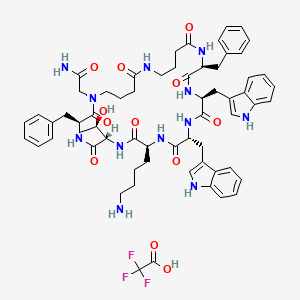
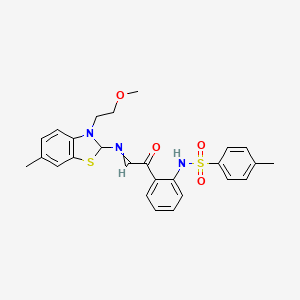
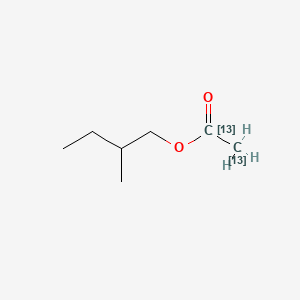
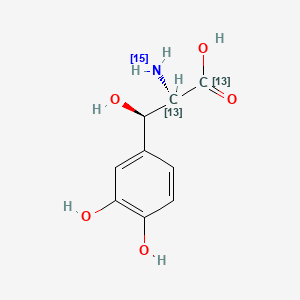
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
![(3R)-N-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]-1-(6,7,8,9-tetrahydropurino[9,8-a]pyridin-4-yl)piperidine-3-carboxamide](/img/structure/B15136055.png)
![(2S)-2-[[2-[(2-amino-4-oxo-3H-pteridine-7-carbonyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15136071.png)
![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16Z,18R,19S,22R,24R,25S,26R,28S,30S,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B15136076.png)
